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Compound of Interest

Compound Name: Iodo-PEG3-N3

Cat. No.: B608115 Get Quote

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules

designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-

proteasome system.[1][2] These molecules consist of three essential components: a ligand that

binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a

chemical linker connecting the two.[3][4] The linker is a critical component that influences the

PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex

(POI-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.[2][5]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to

improve aqueous solubility and pharmacokinetic properties.[5][6][7] Iodo-PEG3-N3 is a

versatile, heterobifunctional PEG-based linker used in the modular synthesis of PROTACs.[8]

[9] It features two distinct reactive handles: a highly reactive iodide group and a stable azide

group.[10] The iodide group serves as an excellent leaving group for nucleophilic substitution

reactions with functional groups like phenols, amines, or thiols.[11][12] The azide group is a

bioorthogonal handle for highly efficient and specific "click chemistry" reactions, such as the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][13][14] This dual reactivity allows

for a robust, sequential, and highly modular approach to PROTAC synthesis, facilitating the

rapid assembly of PROTAC libraries for optimization.[2][15]
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The key properties of the Iodo-PEG3-N3 linker are summarized below. This information is

critical for calculating molar equivalents in reaction protocols and understanding the linker's

physical characteristics.

Property Value Reference

Chemical Name
1-(2-azidoethoxy)-2-(2-

iodoethoxy)ethane
[10]

Molecular Formula C₆H₁₂IN₃O₂ [10]

Molecular Weight 285.08 g/mol [10]

Appearance Colorless to yellow oil [10]

Solubility
Soluble in water and polar

organic solvents
[10]

Storage Conditions
Store at -20°C in the dark,

desiccated.
[10][11]

PROTAC Synthesis Workflow
The use of Iodo-PEG3-N3 enables a highly efficient two-step sequential conjugation strategy

for assembling the final PROTAC molecule.

Step 1: Nucleophilic Substitution. The first ligand (either for the POI or the E3 ligase),

containing a suitable nucleophile (e.g., a phenolic hydroxyl group), is reacted with Iodo-
PEG3-N3. The iodide atom is displaced, forming a stable ether linkage and yielding a

Ligand-PEG3-N3 intermediate.

Step 2: Click Chemistry. The second ligand, which has been pre-functionalized with a

terminal alkyne group, is then conjugated to the Ligand-PEG3-N3 intermediate from the

previous step. This is achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC) reaction, which forms a stable triazole ring, completing the PROTAC structure.[15]

[16]
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General workflow for PROTAC synthesis using Iodo-PEG3-N3.

Experimental Protocols
The following protocols provide detailed methodologies for the key steps in synthesizing a

PROTAC using Iodo-PEG3-N3.

Protocol 1: Synthesis of Ligand-PEG3-N3 Intermediate
via Nucleophilic Substitution
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This protocol describes the reaction of a phenolic hydroxyl group on a POI or E3 ligase ligand

with Iodo-PEG3-N3.

Materials:

Ligand 1 containing a phenolic hydroxyl group (-OH)

Iodo-PEG3-N3

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), TLC plates

Procedure:

To a dry round-bottom flask under an inert atmosphere, add Ligand 1 (1.0 equivalent).

Dissolve the ligand in anhydrous DMF.

Add anhydrous potassium carbonate (3.0 equivalents). Stir the suspension vigorously for 10-

15 minutes at room temperature.

Add a solution of Iodo-PEG3-N3 (1.2 to 1.5 equivalents) dissolved in a small amount of

anhydrous DMF to the reaction mixture.

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS until the starting Ligand 1 is consumed.

After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ligand-PEG3-N3

intermediate.

Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.

Protocol 2: Final PROTAC Synthesis via CuAAC Click
Chemistry
This protocol describes the conjugation of the azide-functionalized intermediate from Protocol 1

with an alkyne-functionalized ligand.

Materials:

Ligand-PEG3-N3 intermediate (from Protocol 1)

Ligand 2 containing a terminal alkyne group

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol (t-BuOH) and Deionized water

Preparative HPLC or silica gel for purification

Procedure:
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In a suitable vial, dissolve the Ligand-PEG3-N3 intermediate (1.0 equivalent) and the alkyne-

functionalized Ligand 2 (1.0 to 1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1.0 equivalent) in

water.

In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 to 0.2 equivalents) in water.

Add the sodium ascorbate solution to the main reaction vial, followed by the addition of the

CuSO₄ solution. The reaction should turn from a pale blue to a yellow-green color.

Stir the reaction mixture vigorously at room temperature for 2-8 hours. The reaction is

typically complete within this timeframe. Monitor progress by LC-MS.

Upon completion, dilute the reaction mixture with water and either extract with a suitable

organic solvent (like EtOAc) or directly purify.

Concentrate the solvent under reduced pressure.

Purify the final PROTAC using preparative reverse-phase HPLC or silica gel column

chromatography to obtain the high-purity product.

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry

(HRMS), and HPLC to confirm its identity, purity, and integrity.

Data Presentation: Representative Reaction
Parameters
While optimal conditions vary for each unique ligand, the following table summarizes typical

parameters for the reactions described above.
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Parameter
Protocol 1: Nucleophilic
Substitution

Protocol 2: CuAAC Click
Chemistry

Solvent System DMF, Acetonitrile t-BuOH/H₂O (1:1), DMSO/H₂O

Base/Catalyst K₂CO₃, Cs₂CO₃
CuSO₄·5H₂O / Sodium

Ascorbate

Temperature 25 - 60 °C Room Temperature (20-25 °C)

Reaction Time 4 - 16 hours 1 - 8 hours

Typical Yield 60 - 90% > 85% (often quantitative)

Purification Silica Gel Chromatography
Prep-HPLC, Silica Gel

Chromatography

PROTAC Mechanism of Action
The synthesized PROTAC functions by inducing the selective degradation of a target protein. It

acts as a bridge to facilitate the formation of a ternary complex between the target protein and

an E3 ubiquitin ligase.[2][17] Once this complex is formed, the E3 ligase ubiquitinates the

target protein by tagging it with a chain of ubiquitin molecules. This polyubiquitin tag acts as a

signal for the proteasome, the cell's protein disposal machinery, which then recognizes and

degrades the tagged protein.[1] The PROTAC molecule is not consumed in this process and

can go on to induce the degradation of multiple copies of the target protein.
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PROTAC-mediated protein degradation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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